molecular formula C14H22O4 B12731285 4-Methyl-1,4-pentanediyl dimethacrylate CAS No. 824969-82-6

4-Methyl-1,4-pentanediyl dimethacrylate

Cat. No.: B12731285
CAS No.: 824969-82-6
M. Wt: 254.32 g/mol
InChI Key: RNVBRRULAALBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1,4-pentanediyl dimethacrylate is an organic compound with the molecular formula C14H22O4. It is a dimethacrylate ester, which means it contains two methacrylate groups. This compound is used in various industrial applications, particularly in the production of polymers and resins due to its ability to undergo polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,4-pentanediyl dimethacrylate can be synthesized through the esterification of 4-methyl-1,4-pentanediol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the diol to the dimethacrylate ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,4-pentanediyl dimethacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where the methacrylate groups react to form long polymer chains. This compound can also undergo copolymerization with other monomers to produce copolymers with tailored properties.

Common Reagents and Conditions:

    Free Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process. The reaction is typically carried out at elevated temperatures (around 60-80°C) to ensure efficient polymerization.

    Copolymerization: this compound can be copolymerized with other monomers such as styrene, acrylonitrile, or methyl methacrylate. The reaction conditions vary depending on the monomers used but generally involve similar initiators and temperatures as free radical polymerization.

Major Products Formed: The primary products formed from the polymerization of this compound are high molecular weight polymers and copolymers. These materials exhibit excellent mechanical properties and are used in various applications, including coatings, adhesives, and dental materials.

Scientific Research Applications

4-Methyl-1,4-pentanediyl dimethacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties. Researchers study its polymerization behavior to develop new materials with enhanced performance.

    Biology: In biological research, this compound is used to create hydrogels and other biomaterials for tissue engineering and drug delivery applications.

    Medicine: this compound is used in the formulation of dental resins and composites due to its excellent mechanical properties and biocompatibility.

    Industry: It is employed in the production of high-performance coatings, adhesives, and sealants. Its ability to form durable polymers makes it valuable in various industrial applications.

Mechanism of Action

The primary mechanism by which 4-Methyl-1,4-pentanediyl dimethacrylate exerts its effects is through polymerization. The methacrylate groups undergo free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit high strength, durability, and resistance to environmental factors, making them suitable for various applications.

Molecular Targets and Pathways: In biological applications, the polymerization of this compound can be used to create scaffolds for tissue engineering. The resulting polymers provide a supportive matrix for cell growth and differentiation, facilitating tissue regeneration.

Comparison with Similar Compounds

    Ethylene glycol dimethacrylate: Another dimethacrylate ester used in polymer production. It has a shorter carbon chain compared to 4-Methyl-1,4-pentanediyl dimethacrylate.

    Triethylene glycol dimethacrylate: A dimethacrylate ester with a longer and more flexible chain, used in similar applications but with different mechanical properties.

    Bisphenol A dimethacrylate: A dimethacrylate ester derived from bisphenol A, known for its use in dental materials and high-performance polymers.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct mechanical properties to the resulting polymers. Its balance of rigidity and flexibility makes it suitable for a wide range of applications, from industrial coatings to biomedical materials.

Properties

CAS No.

824969-82-6

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

[4-methyl-4-(2-methylprop-2-enoyloxy)pentyl] 2-methylprop-2-enoate

InChI

InChI=1S/C14H22O4/c1-10(2)12(15)17-9-7-8-14(5,6)18-13(16)11(3)4/h1,3,7-9H2,2,4-6H3

InChI Key

RNVBRRULAALBHT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCC(C)(C)OC(=O)C(=C)C

Origin of Product

United States

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